
4-(2-Azidoethyl)-1h-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Azidoethyl)-1h-pyrazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are widely used in organic synthesis, particularly in click chemistry. The compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and an azidoethyl group attached to the ring. This unique structure makes it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)-1h-pyrazole typically involves the N-alkylation of pyrazole with an azidoethyl halide. One common method is the reaction of pyrazole with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-(2-Azidoethyl)-1h-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide and alkyl halides are commonly used.
Cycloaddition: Copper(I) catalysts are often employed in click reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through the reduction of the azido group.
科学的研究の応用
4-(2-Azidoethyl)-1h-pyrazole has several applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific functional properties.
作用機序
The mechanism of action of 4-(2-Azidoethyl)-1h-pyrazole primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful in various applications, including bioconjugation and material science . The pyrazole ring itself can also participate in various interactions, contributing to the compound’s overall reactivity and functionality.
類似化合物との比較
Similar Compounds
1-(2-Azidoethyl)-imidazole: Similar structure with an imidazole ring instead of a pyrazole ring.
1-(2-Azidoethyl)-1,2,3-triazole: Contains a triazole ring instead of a pyrazole ring.
1-(2-Azidoethyl)-1,2,4-triazole: Another triazole variant with a different nitrogen arrangement.
Uniqueness
4-(2-Azidoethyl)-1h-pyrazole is unique due to its combination of a pyrazole ring and an azidoethyl group. This structure provides a balance of stability and reactivity, making it versatile for various chemical transformations. Its ability to undergo click reactions efficiently sets it apart from other similar compounds, making it a valuable tool in synthetic chemistry and related fields.
特性
分子式 |
C5H7N5 |
|---|---|
分子量 |
137.14 g/mol |
IUPAC名 |
4-(2-azidoethyl)-1H-pyrazole |
InChI |
InChI=1S/C5H7N5/c6-10-7-2-1-5-3-8-9-4-5/h3-4H,1-2H2,(H,8,9) |
InChIキー |
DKRBRUCHGPCPLA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1)CCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


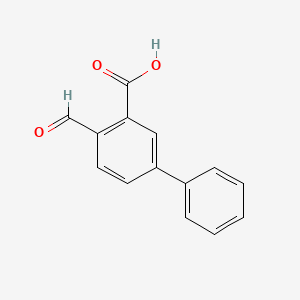
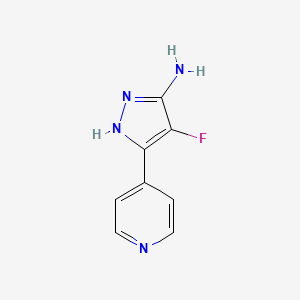
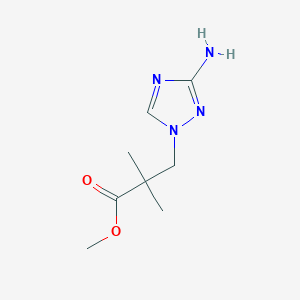
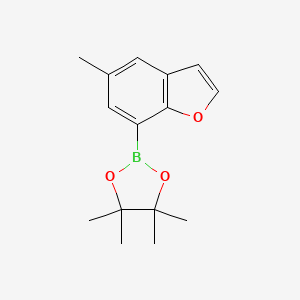
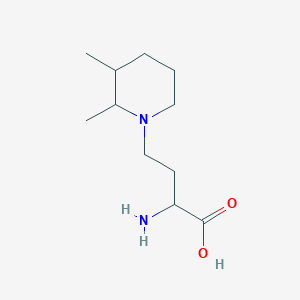
![2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13632155.png)
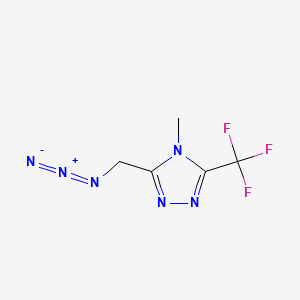

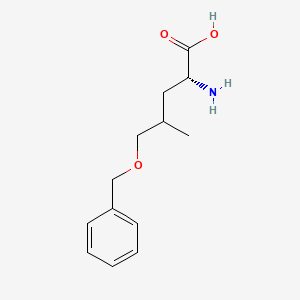
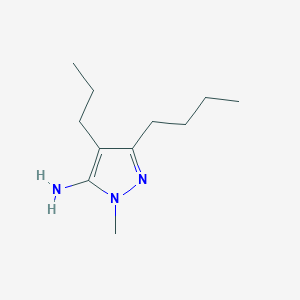



![[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13632222.png)
